2-[4-(5-methylthiophene-2-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide
Description
The compound 2-[4-(5-methylthiophene-2-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide features a bifunctional acetamide scaffold with dual thiophene moieties. Its structure includes:
- A central acetamide group linked to a phenyl ring substituted with a 5-methylthiophene-2-sulfonamido group.
- An N-alkylated thiophen-2-ylmethyl side chain.
Sulfonamide formation: Reaction of 5-methylthiophene-2-sulfonyl chloride with 4-aminophenylacetamide intermediates.
N-Alkylation: Introduction of the thiophen-2-ylmethyl group via nucleophilic substitution or coupling reactions, as seen in the synthesis of N-[4-(cyclohexylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide () and N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[(thiophen-2-yl)methyl]acetamide ().
Properties
IUPAC Name |
2-[4-[(5-methylthiophen-2-yl)sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S3/c1-13-4-9-18(25-13)26(22,23)20-15-7-5-14(6-8-15)11-17(21)19-12-16-3-2-10-24-16/h2-10,20H,11-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNGQOLNSILKJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(5-methylthiophene-2-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity based on available research, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . It features a complex structure that includes multiple heterocycles, which are known to contribute to various biological activities. The presence of thiophene and sulfonamide groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing sulfonamide groups have been shown to induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases, which are critical in the apoptotic pathway.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 15 | Caspase activation |
| Compound B | C6 | 20 | DNA synthesis inhibition |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties against various pathogens. For example, studies on thiazole derivatives have shown effective inhibition against bacteria and fungi, suggesting that the target compound may also possess antimicrobial activity.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Pathogen Tested | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 0.25 | Bactericidal |
| Compound D | Escherichia coli | 0.30 | Bacteriostatic |
| This compound | TBD | TBD |
The potential mechanisms through which This compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
- Induction of Apoptosis : Activation of apoptotic pathways has been a common mechanism observed in related compounds, leading to tumor cell death.
- Interaction with DNA/RNA : Some derivatives may interact with nucleic acids, disrupting replication or transcription processes.
Case Studies
Several case studies have explored the biological activities of structurally related compounds:
- Thiazole Derivatives : A study demonstrated that thiazole derivatives showed IC50 values as low as 32 μM against Hepatitis C virus (HCV) NS5B polymerase, indicating significant antiviral potential .
- Anticancer Studies : Research on sulfonamide-containing compounds revealed their ability to inhibit tumor growth in various models, highlighting their therapeutic potential against cancers such as lung and breast cancer .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound shares functional and structural motifs with several acetamide derivatives (Table 1):
Table 1: Structural Comparison
Key Observations:
- Sulfonamide vs. Sulfonyl Groups : The target compound uses a thiophene sulfonamido group, whereas analogs like N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[(thiophen-2-yl)methyl]acetamide () employ a propane sulfonyl moiety, which may alter solubility and target binding.
- Thiophene Integration : The thiophen-2-ylmethyl group is a recurring motif in compounds like and , suggesting its role in enhancing π-π stacking or hydrophobic interactions.
Pharmacological and Physicochemical Properties
While direct data for the target compound is unavailable, inferences can be drawn from analogs:
- Enzyme Inhibition : Compounds like N-(2-benzyl-1,3-dioxo-isoindol-5-yl)-2-[4-(hydroxyalkoxy)phenyl]acetamide () show dual MMP-7/-13 inhibition, suggesting acetamide scaffolds' versatility in targeting metalloproteases.
- Solubility and Bioavailability : The thiophen-2-ylmethyl group in may enhance lipophilicity, whereas sulfonamides (e.g., ) improve water solubility.
- Crystal Packing : Hydrogen-bonding patterns in N-substituted acetamides (e.g., ) influence stability and formulation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
